molecular formula C18H17N3O2 B12176982 N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide

N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B12176982
M. Wt: 307.3 g/mol
InChI Key: OZKBVFYFFOYWCP-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a pyrrole moiety, which is substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-methoxy-5-methyl-4-pyrrol-1-ylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-13-11-15(20-18(22)14-7-3-4-8-19-14)17(23-2)12-16(13)21-9-5-6-10-21/h3-12H,1-2H3,(H,20,22)

InChI Key

OZKBVFYFFOYWCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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